molecular formula C7H13NO2 B2436304 2,5,5-Trimethylmorpholin-3-one CAS No. 1011632-66-8

2,5,5-Trimethylmorpholin-3-one

Cat. No. B2436304
CAS RN: 1011632-66-8
M. Wt: 143.186
InChI Key: WPMCLHKHYDHLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5,5-Trimethylmorpholin-3-one” is a chemical compound with the molecular formula C7H13NO3 . It is also known as 2-hydroxy-2,5,5-trimethylmorpholin-3-one .


Synthesis Analysis

The synthesis of 2,5,5-Trimethylmorpholin-3-one involves precursors such as Ethylpyruvate (CAS#:617-35-6) and 2-Amino-2-methyl (CAS#:124-68-5) . The synthetic route was documented in the Journal of Organic Chemistry, 1975 .


Molecular Structure Analysis

The molecular weight of 2,5,5-Trimethylmorpholin-3-one is 159.18300 . The exact mass is 159.09000 . The molecular structure analysis of similar compounds can be found on the Sigma-Aldrich website .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5,5-Trimethylmorpholin-3-one such as density, boiling point, melting point, and flash point are not available . The molecular weight is 159.18300 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and NMR Structural Studies : The isomers of 2,3,5-trimethylmorpholine and 2,3,6-trimethylmorpholine, closely related to 2,5,5-Trimethylmorpholin-3-one, have been synthesized and analyzed using 270 MHz FT-nmr studies. This research provided insights into the configurations of each isomer based on proton coupling constants (Hernestam, Nilsson, & Stenvall, 1977).

Radical Formation and Antioxidant Properties

  • Formation and Function of 2-Oxomorpholin-3-yl Radicals : Research indicates that 2-Oxomorpholin-3-yl radicals, which include derivatives like 3, 5, 5-trimethyl-2-oxomorpholin-3-yl, are formed from their dimers and act as mild one-electron reducing agents. They are particularly useful for in vitro and in vivo reduction of anthracycline anti-tumor drugs (Koch, 1986).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Medicinal Derivatives : Research has been conducted on the synthesis of derivatives like 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl)-2H-pyran-2-one, which are prepared from compounds related to 2,5,5-Trimethylmorpholin-3-one. These derivatives are used in Pd(0)-catalyzed coupling reactions for the synthesis of medically significant compounds (Liu & Meinwald, 1996).

Computational Chemistry and Molecular Studies

  • Density Functional Theory and NBO Analysis : The conformational properties of 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-selenide and similar compounds have been studied using hybrid density functional theory and ab initio molecular orbital methods. This research helps understand the stereo electronic effects, electrostatic and steric interactions affecting the behavior of such compounds (Masnabadi, 2020).

Eco-Sustainable Synthesis and Biological Evaluation

  • Eco-friendly Synthesis of Anticancer Agents : Research on eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, using processes similar to those applicable for 2,5,5-Trimethylmorpholin-3-one derivatives, has been conducted. These compounds show potential as anticancer, DNA binding, and antibacterial agents (Gupta et al., 2016).

properties

IUPAC Name

2,5,5-trimethylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(9)8-7(2,3)4-10-5/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMCLHKHYDHLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.